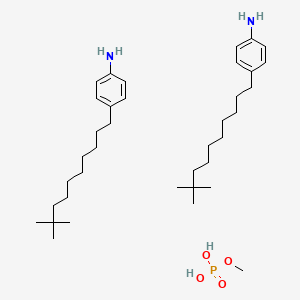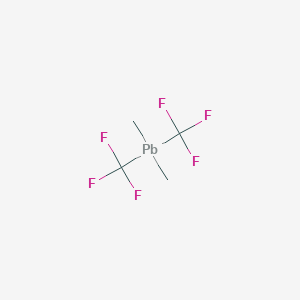
lithium;2,2-difluoroethenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2,2-difluoroethenoxybenzene is a chemical compound that has garnered attention due to its unique properties and potential applications. This compound is characterized by the presence of lithium and a difluoroethenoxybenzene moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,2-difluoroethenoxybenzene typically involves the reaction of 2,2-difluoroethenoxybenzene with a lithium reagent. One common method is the reaction of 2,2-difluoroethenoxybenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium;2,2-difluoroethenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethenoxybenzene oxides, while reduction can produce the corresponding alcohols or hydrocarbons.
Scientific Research Applications
Lithium;2,2-difluoroethenoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism by which lithium;2,2-difluoroethenoxybenzene exerts its effects involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various enzymatic activities and signaling pathways, while the difluoroethenoxybenzene moiety can interact with biological macromolecules, leading to changes in their structure and function. These interactions can result in a range of biological effects, including modulation of cellular signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Lithium poly carbon monofluoride (LiCFX)
- Lithium manganese dioxide (LiMnO2)
- Lithium iron disulfate (LiFeS2)
- Lithium sulfur dioxide (LiSO2)
- Lithium thionyl chloride (LiSOCl2)
Uniqueness
Lithium;2,2-difluoroethenoxybenzene is unique due to the presence of both lithium and the difluoroethenoxybenzene moiety. This combination imparts distinct chemical and physical properties that are not observed in other similar compounds. For example, the difluoroethenoxy group can enhance the compound’s stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
65566-49-6 |
|---|---|
Molecular Formula |
C8H5F2LiO |
Molecular Weight |
162.1 g/mol |
IUPAC Name |
lithium;2,2-difluoroethenoxybenzene |
InChI |
InChI=1S/C8H5F2O.Li/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5H;/q-1;+1 |
InChI Key |
WRHZPJBCWGVSIJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)O[C-]=C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




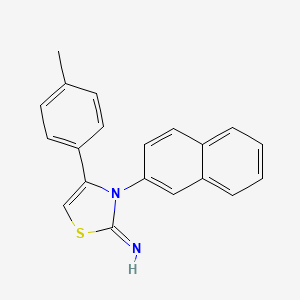
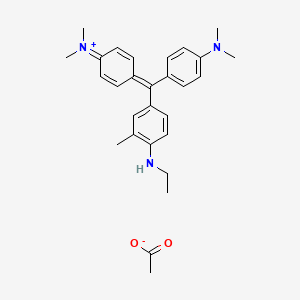

![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphite](/img/structure/B14479775.png)

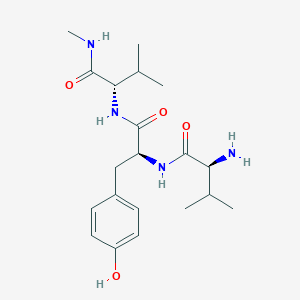

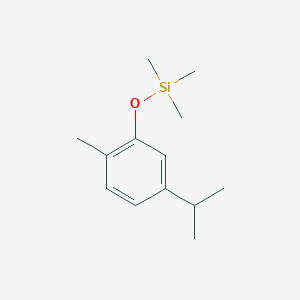
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
